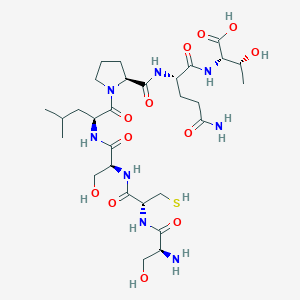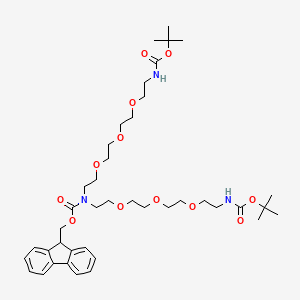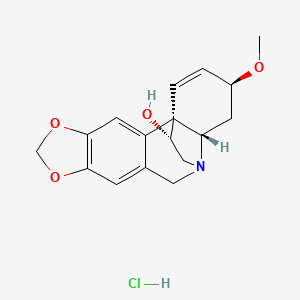
Cathepsin K inhibitor 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cathepsin K inhibitor 2 is a compound designed to inhibit the activity of cathepsin K, a cysteine protease highly expressed by osteoclasts. Cathepsin K plays a crucial role in the degradation of type I collagen, the major component of the organic bone matrix. Inhibition of cathepsin K has been shown to increase bone mass, improve bone microarchitecture, and enhance bone strength .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cathepsin K inhibitor 2 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route may include the use of protecting groups, selective deprotection, and coupling reactions under specific conditions such as controlled temperature and pH. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Cathepsin K inhibitor 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: Substitution reactions can be used to introduce different substituents into the molecule, altering its properties and activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties .
Scientific Research Applications
Cathepsin K inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of cysteine proteases and their role in various biochemical pathways.
Biology: Employed in research to understand the role of cathepsin K in bone resorption and other physiological processes.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as osteoporosis, cancer, and other conditions involving excessive bone resorption.
Industry: Utilized in the development of new drugs and therapeutic agents targeting cathepsin K.
Mechanism of Action
Cathepsin K inhibitor 2 exerts its effects by binding to the active site of cathepsin K, thereby preventing the enzyme from degrading type I collagen. This inhibition leads to decreased bone resorption and increased bone mineral density. The molecular targets involved include the active site residues of cathepsin K, and the pathways affected include those related to bone remodeling and resorption .
Comparison with Similar Compounds
Cathepsin K inhibitor 2 is unique in its high selectivity and potency compared to other cathepsin K inhibitors. Similar compounds include:
Relacatib: Another cathepsin K inhibitor with a different chemical structure and mechanism of action.
Balicatib: Known for its ability to inhibit multiple cathepsins, including cathepsin K.
Odanacatib: A highly selective cathepsin K inhibitor that has been extensively studied for its therapeutic potential.
This compound stands out due to its specific binding affinity and effectiveness in preclinical and clinical studies, making it a promising candidate for further development and research .
Properties
Molecular Formula |
C30H33F4N5O3 |
|---|---|
Molecular Weight |
587.6 g/mol |
IUPAC Name |
(2S)-N-(1-cyanocyclopropyl)-4-fluoro-4-methyl-2-[[(1S)-2,2,2-trifluoro-1-[8-(4-methylpiperazine-1-carbonyl)dibenzofuran-3-yl]ethyl]amino]pentanamide |
InChI |
InChI=1S/C30H33F4N5O3/c1-28(2,31)16-22(26(40)37-29(17-35)8-9-29)36-25(30(32,33)34)18-4-6-20-21-14-19(5-7-23(21)42-24(20)15-18)27(41)39-12-10-38(3)11-13-39/h4-7,14-15,22,25,36H,8-13,16H2,1-3H3,(H,37,40)/t22-,25-/m0/s1 |
InChI Key |
DDOOKZPBYMCQNP-DHLKQENFSA-N |
Isomeric SMILES |
CC(C)(C[C@@H](C(=O)NC1(CC1)C#N)N[C@@H](C2=CC3=C(C=C2)C4=C(O3)C=CC(=C4)C(=O)N5CCN(CC5)C)C(F)(F)F)F |
Canonical SMILES |
CC(C)(CC(C(=O)NC1(CC1)C#N)NC(C2=CC3=C(C=C2)C4=C(O3)C=CC(=C4)C(=O)N5CCN(CC5)C)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


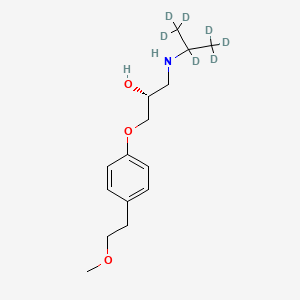
![N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-5-methyl-4-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B12418357.png)
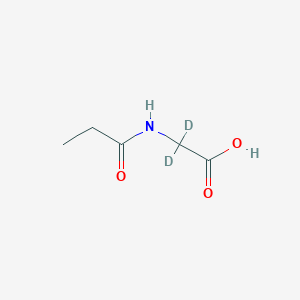


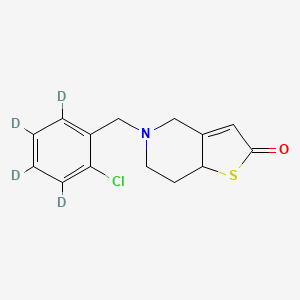
![4-[(4E)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid](/img/structure/B12418382.png)

